An In-Depth Technical Guide to Methyl 2,4-dichloroquinazoline-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to Methyl 2,4-dichloroquinazoline-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2,4-dichloroquinazoline-5-carboxylate is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community. As a derivative of the quinazoline scaffold, a recognized "privileged structure," it offers a unique combination of reactive sites and modulating functionalities.[1][2] The presence of two chlorine atoms at the C2 and C4 positions, which exhibit differential reactivity, allows for sequential and regioselective nucleophilic substitution.[3][4] This, combined with the electron-withdrawing methyl carboxylate group at the C5 position, makes this molecule a versatile and powerful building block for the synthesis of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive overview of the chemical properties, validated synthesis protocols, key reactivity patterns, and strategic applications of Methyl 2,4-dichloroquinazoline-5-carboxylate for researchers, chemists, and drug development professionals.
Introduction to the Quinazoline Scaffold
Quinazoline and its derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[2][5] Their widespread application stems from their ability to mimic endogenous purine structures, allowing them to interact with a vast array of biological targets. This has led to the development of drugs with activities spanning from anticancer and anti-inflammatory to antimicrobial and antihypertensive.[1][6]
Within this important class of compounds, 2,4-dichloroquinazoline serves as a critical synthetic intermediate.[7][8] Its two reactive chlorine atoms provide handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr). The subject of this guide, Methyl 2,4-dichloroquinazoline-5-carboxylate , further refines this utility by incorporating a methyl ester group on the benzene ring. This addition not only provides another point for chemical modification but also electronically influences the reactivity of the chloro-substituents, making it a highly tailored starting material for sophisticated synthetic campaigns.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. While specific experimental data for Methyl 2,4-dichloroquinazoline-5-carboxylate is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.
2.1. Chemical Structure
The systematic IUPAC name for this compound is Methyl 2,4-dichloroquinazoline-5-carboxylate . The structure consists of a fused pyrimidine and benzene ring system, with chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 5.
Caption: Chemical Structure with IUPAC Numbering.
2.2. Core Properties
The table below summarizes the key physicochemical properties.
| Property | Value | Source/Comment |
| CAS Number | 1092353-93-6 | Vendor Information |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | Calculated |
| Molecular Weight | 257.08 g/mol | Calculated |
| Appearance | White to light yellow solid | Expected based on analogues[9] |
| Melting Point | 125-129 °C | Vendor Information |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols. | Expected based on structure |
2.3. Spectroscopic Data (Predicted)
Detailed spectroscopic analysis is crucial for reaction monitoring and product confirmation. The expected NMR and IR data are outlined below.
| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Rationale |
| ¹H NMR | 8.0-8.5 ppm (m, 3H, Ar-H), 4.0 ppm (s, 3H, -OCH₃) | The three aromatic protons on the benzene ring will appear in the typical downfield region. The methyl ester protons will be a sharp singlet around 4.0 ppm. |
| ¹³C NMR | 165-170 ppm (C=O), 160-165 ppm (C2, C4), 120-140 ppm (Ar-C), 53 ppm (-OCH₃) | Carbonyl carbon is significantly downfield. C2 and C4 carbons attached to both nitrogen and chlorine are also deshielded. Aromatic carbons appear in their characteristic range, and the methyl carbon is shielded. |
| IR (KBr) | ~1720 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), 1550-1450 cm⁻¹ (Ar C=C stretch), ~750 cm⁻¹ (C-Cl stretch) | Strong carbonyl absorption from the ester is expected. Aromatic and imine stretches are characteristic of the heterocyclic core. The C-Cl bond vibration appears in the fingerprint region. |
| Mass Spec (EI) | m/z 256/258/260 (M⁺, isotopic pattern for 2 Cl) | The molecular ion peak will show a characteristic M, M+2, M+4 pattern with a ratio of approximately 9:6:1, which is definitive for a dichloro-substituted compound. |
Synthesis Methodology
The most reliable and industrially scalable synthesis of Methyl 2,4-dichloroquinazoline-5-carboxylate proceeds via a two-step sequence starting from a substituted anthranilic acid derivative. This approach ensures high purity and good overall yield.
Causality: The logic behind this two-step process is robust. First, the heterocyclic quinazolinedione core is constructed. This dione is a stable, crystalline solid that is easily purified. In the second step, the robust dione is subjected to a vigorous chlorination reaction to replace the two carbonyl oxygens with chlorine atoms. This separation of steps allows for optimization and purification at each stage, which is superior to a one-pot approach where side-reactions could be more prevalent.
Caption: General two-step synthesis workflow.
Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate
This protocol describes the formation of the quinazolinedione ring system from a commercially available starting material.
Rationale: The reaction of an anthranilic acid derivative with potassium cyanate is a classic and reliable method for forming the quinazolinedione core.[10] It proceeds through an initial isocyanate formation followed by intramolecular cyclization. Using a substituted starting material like methyl 3-aminophthalate directly incorporates the required carboxylate group at the desired position.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-aminophthalate (1 equivalent) and water.
-
Reagent Addition: While stirring, add a solution of potassium cyanate (KOCN, 1.5 equivalents) in water.
-
pH Adjustment: Adjust the pH of the mixture to ~4-5 with acetic acid to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the resulting solid under vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: Chlorination to Yield Methyl 2,4-dichloroquinazoline-5-carboxylate
This protocol converts the stable dione intermediate into the highly reactive dichloro product.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating and dehydrating agent, making it the reagent of choice for converting the amide-like carbonyls of the quinazolinedione into the corresponding chloro-substituents.[11] The reaction is typically performed at high temperatures to drive it to completion. The addition of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) can accelerate the reaction.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber for HCl and excess POCl₃ fumes) and a magnetic stirrer.
-
Reagent Addition: Carefully add the dried Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents, serving as both reagent and solvent).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds. Monitor by TLC (quenching an aliquot with care).
-
Workup (Caution: Highly Exothermic): After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Extraction: The product will precipitate as a solid, which can be filtered, or the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Methyl 2,4-dichloroquinazoline-5-carboxylate is dominated by the regioselective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions.
4.1. The Principle of Regioselectivity
Causality: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This phenomenon is a cornerstone of its utility, enabling chemists to perform sequential substitutions in a controlled manner. The underlying reason is electronic:
-
Intermediate Stabilization: Nucleophilic attack at C4 allows the negative charge of the resulting Meisenheimer intermediate to be delocalized onto the adjacent ring nitrogen (N3), which is a favorable electronic arrangement. Attack at C2 does not offer this same degree of stabilization.
-
Theoretical Backing: Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline scaffold confirm this reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient on the C4 carbon compared to the C2 carbon.[3][4] This indicates that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack.[3]
Influence of the C5-Ester Group: The methyl carboxylate group at C5 is electron-withdrawing. This effect further reduces the electron density of the entire aromatic system, making both C2 and C4 more electrophilic. This enhances the overall reactivity of the molecule towards SNAr compared to the unsubstituted 2,4-dichloroquinazoline.[12]
Caption: Differential reactivity enables sequential substitution.
4.2. Common Transformations
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Selective C4-Amination: This is the most common reaction. Treatment with a primary or secondary amine, typically in a polar solvent like isopropanol or DMF with a non-nucleophilic base (e.g., DIPEA), proceeds cleanly at room temperature or with gentle heating to give the 2-chloro-4-aminoquinazoline derivative.[13]
-
Selective C4-Alkoxylation/Hydroxylation: Reaction with sodium or potassium alkoxides (or hydroxides) in the corresponding alcohol solvent will readily displace the C4-chloride.
-
Subsequent C2-Substitution: Once the C4 position is functionalized, the remaining C2-chloride can be replaced by a second nucleophile. However, this step requires significantly harsher conditions, such as higher temperatures (often >100-120 °C), stronger nucleophiles, or metal catalysis. This energy difference between the two substitution steps is the key to the molecule's utility.
Applications in Drug Discovery
The ability to build molecular complexity in a controlled, stepwise manner makes Methyl 2,4-dichloroquinazoline-5-carboxylate an invaluable tool for drug discovery programs.
5.1. Library Synthesis for Lead Generation
The predictable, regioselective reactivity is ideal for creating large libraries of related compounds for high-throughput screening. By using a diverse set of amines for the first substitution at C4, followed by a second diverse set of nucleophiles (amines, alcohols, thiols) for the C2 position, chemists can rapidly generate thousands of unique structures around a common core.
5.2. Scaffold for Targeted Therapies
The quinazoline core is present in many FDA-approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[2][6] This building block provides a direct route to novel analogues of these drugs. The C5-ester group can be used to explore new interactions within a protein's binding site or as a handle for attaching solubility-enhancing groups or linkers for antibody-drug conjugates (ADCs).
Caption: A typical library synthesis workflow.
Conclusion
Methyl 2,4-dichloroquinazoline-5-carboxylate is more than just another chemical reagent; it is a strategically designed synthetic platform. Its value lies in the predictable and differential reactivity of its two chloro-substituents, which is further modulated by the C5-ester. This allows for the controlled, sequential introduction of chemical diversity, making it an exceptionally powerful tool for constructing libraries of complex molecules for drug discovery and material science. For researchers aiming to synthesize novel quinazoline-based compounds, a thorough understanding of this building block's properties and reactivity is essential for unlocking its full potential.
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